
2-(1-Methylcyclopropyl)propan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-Methylcyclopropyl)propan-2-ol is an organic compound with the molecular formula C7H14O. It belongs to the class of alcohols, characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom. This compound is notable for its unique structure, which includes a cyclopropyl group, a three-membered ring that imparts significant strain and reactivity to the molecule.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Methylcyclopropyl)propan-2-ol can be achieved through several methods. One common approach involves the reaction of 1-methylcyclopropylcarbinol with a suitable alkylating agent under controlled conditions. The reaction typically requires a catalyst and may be conducted in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound often involves the hydration of 1-methylcyclopropene. This process can be catalyzed by acids such as sulfuric acid or phosphoric acid, which facilitate the addition of water to the double bond of the cyclopropene, yielding the desired alcohol.
Analyse Chemischer Reaktionen
Types of Reactions
2-(1-Methylcyclopropyl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde, depending on the reaction conditions.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be employed for halogenation reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes.
Substitution: Formation of alkyl halides.
Wissenschaftliche Forschungsanwendungen
2-(1-Methylcyclopropyl)propan-2-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and other biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of other compounds.
Wirkmechanismus
The mechanism by which 2-(1-Methylcyclopropyl)propan-2-ol exerts its effects involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the cyclopropyl group can participate in ring-opening reactions, leading to the formation of reactive intermediates that can further interact with other molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methylpropan-2-ol: A structurally similar compound with a different arrangement of the methyl group.
Propan-2-ol: A simpler alcohol with a similar hydroxyl group but lacking the cyclopropyl ring.
Uniqueness
2-(1-Methylcyclopropyl)propan-2-ol is unique due to the presence of the cyclopropyl group, which imparts significant strain and reactivity to the molecule. This structural feature distinguishes it from other alcohols and contributes to its unique chemical and physical properties.
Eigenschaften
Molekularformel |
C7H14O |
|---|---|
Molekulargewicht |
114.19 g/mol |
IUPAC-Name |
2-(1-methylcyclopropyl)propan-2-ol |
InChI |
InChI=1S/C7H14O/c1-6(2,8)7(3)4-5-7/h8H,4-5H2,1-3H3 |
InChI-Schlüssel |
SLWJJLUQLVJUPZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC1)C(C)(C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-[(Tert-butoxy)carbonyl]-3-propoxypiperidine-3-carboxylicacid](/img/structure/B13614692.png)

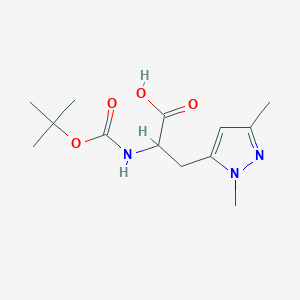
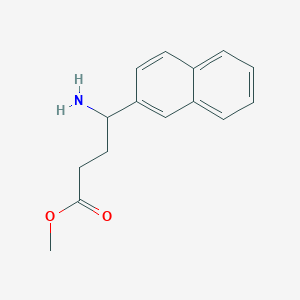
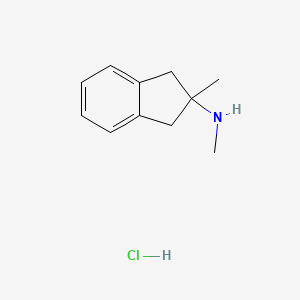
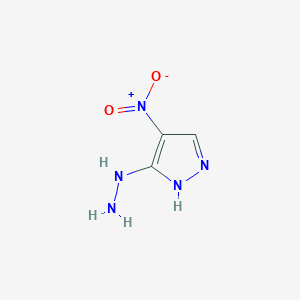
![1-[4-(Dimethylamino)phenyl]cyclopropanol](/img/structure/B13614744.png)
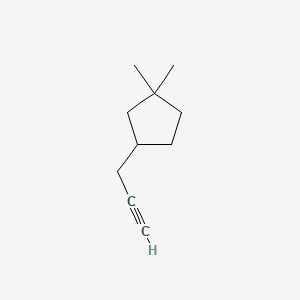
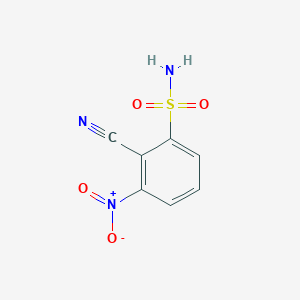

![2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5,5-dioxo-5lambda6-thia-2-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B13614755.png)
